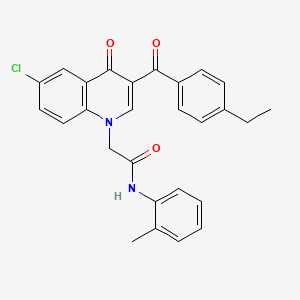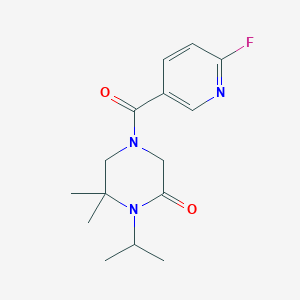![molecular formula C27H18O2 B2488081 (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal CAS No. 137348-50-6](/img/structure/B2488081.png)
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal, also known as DPP, is a chemical compound that belongs to the class of indenopyran derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and materials science. In
Mecanismo De Acción
The mechanism of action of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease states. For example, (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in activated macrophages. In vivo studies have revealed that (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal can inhibit tumor growth and metastasis in animal models of cancer. It has also been shown to improve insulin sensitivity and glucose tolerance in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal is its versatility as a scaffold for the development of novel drug candidates and functional materials. Its relatively simple synthesis method and high yield make it an attractive starting material for organic synthesis. However, one of the limitations of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal is its poor solubility in water, which can limit its applicability in certain biological assays.
Direcciones Futuras
There are several future directions for the study of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal. One area of research is the development of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal-based therapeutics for the treatment of various diseases. Another area of research is the synthesis of novel (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal derivatives with improved solubility and bioactivity. Additionally, the use of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal as a building block for the synthesis of functional materials is an area of active research. Further studies are also needed to elucidate the precise mechanism of action of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal and its potential side effects.
Métodos De Síntesis
The synthesis of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal involves the reaction of 2,4-diphenylacetonitrile with 2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a Wittig reaction with ethyltriphenylphosphonium bromide, followed by a dehydration reaction to give (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal.
Aplicaciones Científicas De Investigación
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. In drug discovery, (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal has been used as a scaffold for the development of novel drug candidates. In materials science, (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal has been employed as a building block for the synthesis of functional materials, such as organic light-emitting diodes and organic field-effect transistors.
Propiedades
IUPAC Name |
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O2/c28-17-9-16-23-21-14-7-8-15-22(21)26-24(19-10-3-1-4-11-19)18-25(29-27(23)26)20-12-5-2-6-13-20/h1-18H/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNIGUWWNVNDPK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C=CC=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)/C=C/C=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2488001.png)
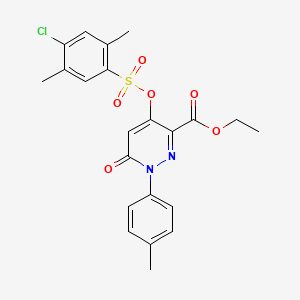
![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)

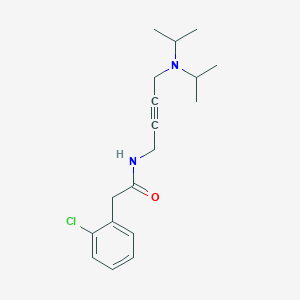
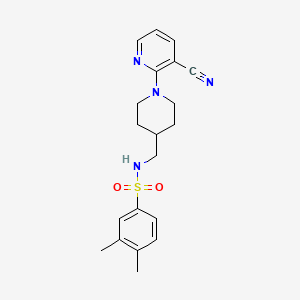


![1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2488011.png)
![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)
